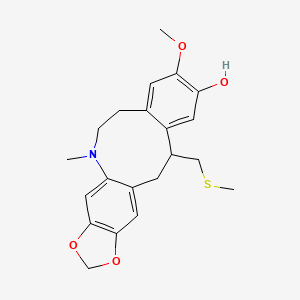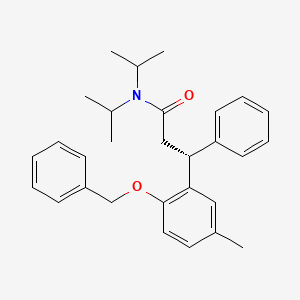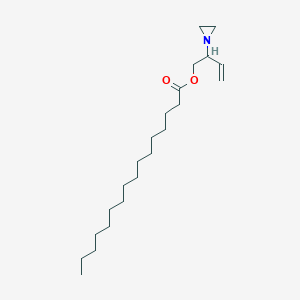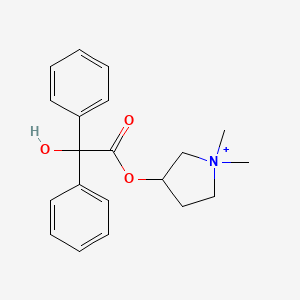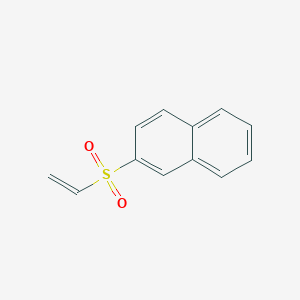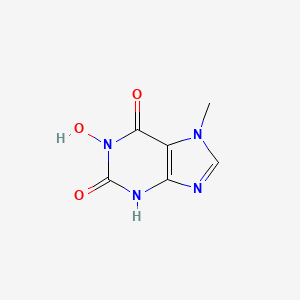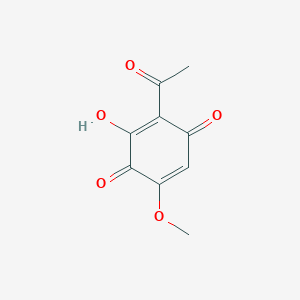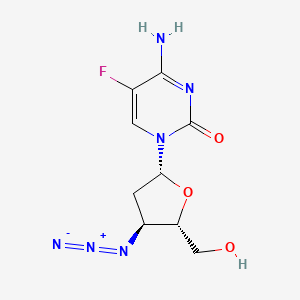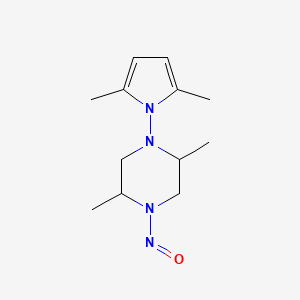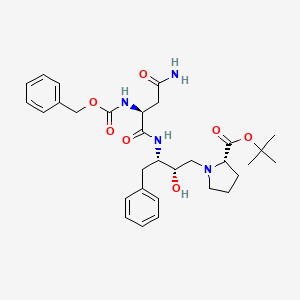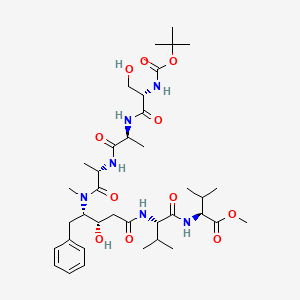
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule
Vorbereitungsmethoden
The synthesis of (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Industrial production methods may involve the use of automated peptide synthesizers to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and chiral synthesis.
Biology: It is investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple chiral centers allow for selective binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (S)-2-((S)-2-((3S,4S)-4-(((S)-2-((S)-2-((S)-2-tert-Butoxycarbonylamino-3-hydroxy-propanoylamino)-propanoylamino)-propanoyl)-methyl-amino)-3-hydroxy-5-phenyl-pentanoylamino)-3-methyl-butanoylamino)-3-methyl-butyric acid methyl ester include other peptides and peptide derivatives with similar structural motifs. These compounds may share similar properties but differ in their specific functional groups or stereochemistry, leading to unique biological activities and applications. Examples include:
Peptide analogs: Compounds with similar peptide backbones but different side chains.
Chiral esters: Molecules with similar ester groups but different chiral centers.
Amide derivatives: Compounds with similar amide bonds but different substituents.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
126333-31-1 |
|---|---|
Molekularformel |
C37H60N6O11 |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C37H60N6O11/c1-20(2)29(33(49)42-30(21(3)4)35(51)53-11)41-28(46)18-27(45)26(17-24-15-13-12-14-16-24)43(10)34(50)23(6)39-31(47)22(5)38-32(48)25(19-44)40-36(52)54-37(7,8)9/h12-16,20-23,25-27,29-30,44-45H,17-19H2,1-11H3,(H,38,48)(H,39,47)(H,40,52)(H,41,46)(H,42,49)/t22-,23-,25-,26-,27-,29-,30-/m0/s1 |
InChI-Schlüssel |
XASNPUUQPBYCIC-YIJMGOARSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


